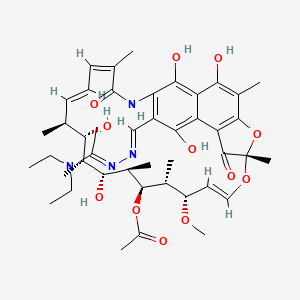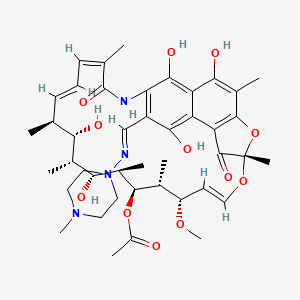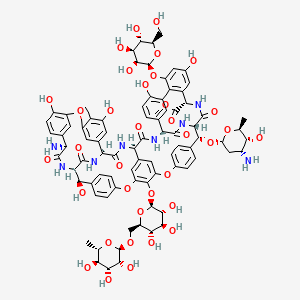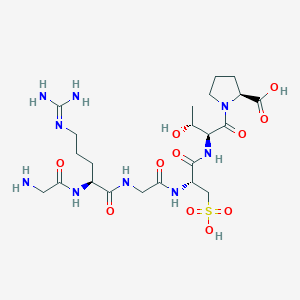
C37H42Cl2N4O2Sn
Vue d'ensemble
Description
Chemical Reactions Analysis
Rostaporfin, upon exposure to a light source, absorbs light and forms an extended high energy conformational state. This leads to the production of high quantum yields of singlet oxygen, which have local cytotoxic effects. The exact chemical reactions involved in this process are not specified in the search results.Applications De Recherche Scientifique
1. Nanotechnology and Material Science
Research into nanotechnology and material science has greatly advanced, with applications in various fields such as electronics, where discoveries of new semiconducting materials have evolved technology significantly (Cushing, Kolesnichenko, & O'connor, 2004). Moreover, graphitic carbon nitride (g-C3N4) has emerged as a new research hotspot in solar energy conversion and environmental remediation, thanks to its appealing electronic band structure and high physicochemical stability (Ong et al., 2016).
2. Catalysis and Chemical Reactions
Organic chemical reactions in supercritical water, which behave like many organic solvents, are gaining attention for green chemistry applications. This method is seen as an environmentally friendly alternative for chemical processes (Savage, 1999). Additionally, the synthesis of nanoparticles has profound implications in catalysis, as demonstrated by the development of ruthenium-catalyzed alkyne annulations via C-H/Het-H bond functionalizations (Ackermann, 2014).
3. Environmental Applications
Graphitic carbon nitride materials like g-C3N4 are increasingly used in fuel cells and photocatalysis. These applications include environmental protection, energy conversion, and storage (Zheng et al., 2012). Moreover, nanotechnology applications in agriculture, such as using nano-silicon dioxide to mitigate the effects of salt stress on plants, are emerging, showing the potential of nanoparticles in enhancing plant resistance to environmental stresses (Siddiqui et al., 2014).
4. Sensing and Imaging
Research on carbon-dots (C-dots) based fluorescent sensors has opened new avenues for the detection of metal ions and anions. These sensor systems are notable for their selectivity and sensitivity, and their ability to be used in various logic gate implementations at the molecular level (Dhenadhayalan & Lin, 2015).
Safety And Hazards
Propriétés
IUPAC Name |
ethyl (3R,25R)-23,23-dichloro-3,9,14,19-tetraethyl-8,13,18,25-tetramethyl-1,24,26,27-tetraza-23-stannaheptacyclo[10.10.2.13,22.17,10.117,20.02,6.015,24]heptacosa-2(6),4,7(27),8,10,12,14,16,18,20(26),21-undecaene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H43N4O2.2ClH.Sn/c1-10-23-19(6)29-17-33-25(12-3)21(8)34(40-33)26-15-27(36(42)43-14-5)37(13-4)22(9)30(41-35(26)37)18-32-24(11-2)20(7)28(39-32)16-31(23)38-29;;;/h15-18,22H,10-14H2,1-9H3,(H-,38,39,40,41,42);2*1H;/q-1;;;+4/p-3/t22-,37+;;;/m0.../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTOGTBIQBEIBZ-RHJKTMSGSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)C(C6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=C(C2=CC3=C(C(=C4N3[Sn](N5C(=CC1=N2)[C@@H]([C@]6(C5=C(C=C6C(=O)OCC)C7=NC(=C4)C(=C7C)CC)CC)C)(Cl)Cl)C)CC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H42Cl2N4O2Sn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
764.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Rostaporfin | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![2-[4,6-difluoro-1-(2-hydroxyethyl)spiro[2H-indole-3,4'-piperidine]-1'-yl]-5,6,7,8-tetrahydro-3H-quinazolin-4-one](/img/structure/B610497.png)
![3,7-Dihydro-3,7-bis[(4-methoxyphenyl)methyl]-2H-diimidazo[4,5-d:4',5'-f][1,3]diazepin-2-one](/img/structure/B610498.png)
